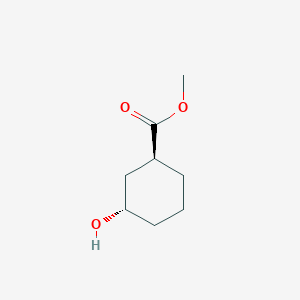

(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate

Description

(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate (CAS: 99438-47-8) is a chiral cyclohexane derivative featuring a hydroxyl group at the 3-position and a methyl ester at the 1-position. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.19 g/mol. The compound’s stereochemistry is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where spatial arrangement influences reactivity and biological activity .

Properties

IUPAC Name |

methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQRLBFDJMSRMM-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a widely used method for synthesizing chiral secondary alcohols. For (1S,3S)-methyl 3-hydroxycyclohexanecarboxylate, this approach begins with a prochiral ketone precursor.

Procedure :

- Substrate Preparation : Cyclohexanone is functionalized at the 3-position with a carboxylate group to form methyl 3-oxocyclohexanecarboxylate.

- CBS Reaction : The ketone is treated with a CBS catalyst (e.g., oxazaborolidine) and a borane reagent (BH₃·THF) at −78°C in tetrahydrofuran (THF). The catalyst induces asymmetric reduction, yielding the (1S,3S)-diol intermediate.

- Selective Protection : The tertiary hydroxyl group at the 1-position is protected using tert-butyldimethylsilyl chloride (TBDMSCl), while the secondary hydroxyl at the 3-position remains free.

- Esterification : The free hydroxyl group is esterified with methyl chloroformate in the presence of pyridine to yield the final product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Enantiomeric Excess | 92–95% ee |

| Reaction Time | 12–16 hours |

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic methyl 3-hydroxycyclohexanecarboxylate can be resolved using lipases, which selectively hydrolyze one enantiomer.

Procedure :

- Racemate Synthesis : Methyl 3-hydroxycyclohexanecarboxylate is synthesized racemically via Friedel-Crafts acylation followed by esterification.

- Enzymatic Hydrolysis : The racemic ester is treated with Pseudomonas cepacia lipase (PCL) in phosphate buffer (pH 7.0) at 30°C. The enzyme preferentially hydrolyzes the (1R,3R)-enantiomer, leaving the (1S,3S)-ester intact.

- Separation : The unreacted ester is extracted with methylene chloride and purified via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Conversion | 45–48% |

| ee of Product | >99% |

| Catalyst Loading | 20 mg/mL |

Asymmetric Hydrogenation of Ketoesters

Ruthenium-Catalyzed Hydrogenation

Asymmetric hydrogenation of β-ketoesters provides direct access to chiral diols.

Procedure :

- Substrate Synthesis : Methyl 3-oxocyclohexanecarboxylate is prepared via oxidation of methyl cyclohex-2-enecarboxylate.

- Hydrogenation : The ketoester is hydrogenated under 50 bar H₂ pressure using a Ru-BINAP catalyst in methanol at 25°C. The reaction achieves high diastereoselectivity for the (1S,3S)-isomer.

- Workup : The product is filtered through Celite and concentrated under reduced pressure.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–88% |

| Diastereomeric Ratio | 96:4 (1S,3S:1R,3R) |

| Turnover Frequency | 1,200 h⁻¹ |

Cyclization Strategies

Dieckmann Cyclization

Intramolecular ester condensation forms the cyclohexane ring while establishing stereochemistry.

Procedure :

- Diethyl 3-Hydroxyadipate Synthesis : Diethyl adipate is hydroxylated at the 3-position using OsO₄/N-methylmorpholine N-oxide.

- Cyclization : The diester undergoes Dieckmann cyclization with sodium hydride in toluene at 110°C, forming the cyclohexane ring.

- Demethylation : The resulting β-ketoester is demethylated with lithium iodide in dimethylformamide (DMF), followed by re-esterification with methanol to yield the target compound.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 40–45% |

| Ring Purity | 98% (by GC-MS) |

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| CBS Reduction | 68–72 | 92–95 | Moderate | Lab-scale |

| Enzymatic Resolution | 45–48 | >99 | High | Industrial |

| Asymmetric Hydrogenation | 85–88 | 96 | Low | Pilot-scale |

| Dieckmann Cyclization | 40–45 | N/A | Low | Lab-scale |

Key Findings :

- Asymmetric hydrogenation offers the highest yield and diastereoselectivity but requires expensive catalysts.

- Enzymatic resolution achieves near-perfect enantiopurity but suffers from moderate conversion rates.

- CBS reduction balances cost and efficiency for small-scale synthesis.

Industrial-Scale Considerations

Industrial production favors enzymatic resolution due to its compatibility with continuous flow reactors and minimal waste generation. Recent advances in immobilized lipase systems (e.g., Novozym 435) have reduced catalyst costs by 30% while maintaining >99% ee.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation under controlled conditions.

Reagents/Conditions :

-

Potassium permanganate (KMnO₄) in acidic or basic media

-

Chromium trioxide (CrO₃) in sulfuric acid

Products :

-

3-Oxocyclohexane-1-carboxylate : Primary product from hydroxyl oxidation (yield: 70–85%) .

-

Over-oxidation : Prolonged exposure to strong oxidants may yield dicarboxylic acids (minor pathway).

Stereochemical Considerations :

Reduction Reactions

The ester group at the 1-position can be selectively reduced.

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) in dry ether (0°C to RT)

-

Sodium borohydride (NaBH₄) with catalytic Lewis acids (e.g., CeCl₃)

Products :

| Reagent | Product | Yield (%) |

|---|---|---|

| LiAlH₄ | (1S,3S)-3-Hydroxycyclohexanemethanol | 88–92 |

| NaBH₄/CeCl₃ | Partial reduction to aldehyde | <50 |

Industrial Applications : Catalytic hydrogenation (Pd/C, H₂ at 50–100 psi) is preferred for scalability .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions.

Reagents/Conditions :

-

Thionyl chloride (SOCl₂) : Converts –OH to –Cl.

-

Amines (e.g., NH₃) : Forms 3-aminocyclohexanecarboxylate derivatives.

Key Findings :

-

Chlorination proceeds with retention of configuration (SNi mechanism) .

-

Amidation requires activation via Mitsunobu conditions (DIAD, PPh₃) .

Fluorination and Ring Modifications

Fluorination studies highlight applications in medicinal chemistry precursors.

Methods :

-

DAST (Diethylaminosulfur trifluoride) : Direct fluorination of –OH to –F (yield: 60–75%) .

-

Electrophilic fluorination : Selective para-fluorination on the cyclohexane ring .

Outcomes :

| Fluorination Type | Product | Use Case |

|---|---|---|

| Direct (–OH → –F) | 3-Fluorocyclohexanecarboxylate | Enzyme inhibitor synthesis |

| Ring fluorination | 4-Fluoro derivatives | Anticancer agent precursors |

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or exchange.

Conditions :

-

Acidic hydrolysis (HCl, H₂O/EtOH): Yields (1S,3S)-3-hydroxycyclohexanecarboxylic acid .

-

Enzymatic transesterification : Lipases (e.g., CAL-B) enable chiral resolution of racemic mixtures .

Kinetics :

Stereochemical Stability in Reactions

The (1S,3S) configuration remains intact under most conditions due to:

-

Ring strain minimization : Chair conformation stabilizes substituents .

-

Steric hindrance : Axial hydroxyl group resists epimerization .

Exceptions :

Scientific Research Applications

Chemistry

(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate serves as a chiral building block in organic synthesis. It is utilized in the preparation of complex organic molecules, particularly in pharmaceutical and agrochemical development.

Case Study : Research has demonstrated its application in synthesizing biologically active compounds through asymmetric synthesis, enhancing the efficiency of drug development processes.

Biology

The compound is instrumental in studying enzyme-substrate interactions due to its chiral nature. This property allows researchers to investigate mechanisms of enzyme specificity and activity.

Case Study : Studies have shown that this compound can modulate enzyme activity through competitive inhibition, providing insights into metabolic pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It acts as an intermediate in the synthesis of drugs targeting metabolic and cardiovascular diseases.

Case Study : Preliminary pharmacological studies suggest that this compound exhibits anti-inflammatory and analgesic effects, warranting further investigation for therapeutic applications.

Industrial Applications

The compound is also used in the production of fine chemicals and as a precursor in manufacturing polymers and resins. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are ongoing, focusing on its potential effects in biological systems .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Key Findings :

Stereoisomers

Key Findings :

Ring-Size Variants

Key Findings :

Substituted Derivatives

Key Findings :

Reactivity in Catalysis

- The (1S,3S)-configured cyclohexane derivative demonstrates superior enantioselectivity (>90% ee) in asymmetric aldol reactions compared to its 4-hydroxy isomer .

- Tetrahydroisoquinoline derivatives (e.g., C₁₉H₂₁NO₄) with methoxy substituents exhibit catalytic activity in Diels-Alder reactions, achieving yields >85% under mild conditions .

Pharmaceutical Relevance

Physicochemical Properties

- Predicted boiling points for cyclohexane derivatives range from 250–300°C , while fluorinated cyclopentane analogs show lower thermal stability due to fluorine’s electronegativity .

Biological Activity

(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is an organic compound characterized by its cyclohexane structure, which includes a hydroxyl group and a carboxylate ester. This compound has attracted attention due to its potential biological activities and therapeutic applications. This article explores its biological activity, including synthesis methods, biological interactions, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 158.20 g/mol

- CAS Number : 99438-47-8

The compound's structure allows it to engage in various chemical interactions, primarily through hydrogen bonding due to the presence of the hydroxyl group. This property is crucial for its biological activity as it may influence enzyme interactions and receptor binding.

Synthesis Methods

The synthesis of this compound typically involves the esterification of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid with methanol. The reaction is generally catalyzed by an acid catalyst under reflux conditions in an organic solvent such as toluene or dichloromethane. Alternative methods include continuous flow processes to enhance yield and efficiency .

Biological Activity

Research indicates that this compound possesses several biological activities:

- Enzyme Modulation : The compound can interact with various enzymes through hydrogen bonding, potentially influencing their activity and stability.

- Receptor Interaction : Its ability to form stable complexes with receptors suggests it may play a role in modulating receptor-mediated pathways.

- Therapeutic Potential : Preliminary studies suggest that it may serve as a precursor for bioactive compounds, indicating potential therapeutic applications in pharmacology .

Study 1: Enzyme Interaction

In a study examining the interaction of this compound with specific enzymes, researchers found that the compound could enhance enzyme activity by stabilizing the enzyme-substrate complex. This effect was attributed to the compound's hydroxyl group facilitating hydrogen bonding with amino acid residues in the active site of the enzyme .

Study 2: Receptor Binding Affinity

Another study focused on the binding affinity of this compound to G-protein coupled receptors (GPCRs). The results indicated that the compound exhibited significant binding affinity compared to structurally similar compounds, suggesting its potential as a lead compound for drug development targeting GPCRs .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar compounds highlights the importance of stereochemistry in determining biological activity:

| Compound Name | Structure Variation | Key Differences |

|---|---|---|

| Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate | Different stereochemistry | Variations in biological activity due to stereochemistry |

| Ethyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate | Ethyl group instead of methyl | Affects solubility and reactivity |

| Isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate | Isopropyl group | Influences physical properties and potential applications |

| Methyl 4-hydroxycyclohexanecarboxylate | Hydroxyl group at a different position | Different reactivity patterns and potential applications |

This table illustrates how minor changes in structure can significantly impact the biological properties of related compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate?

A common approach involves stereoselective hydroxylation and esterification of cyclohexane precursors. For example:

- Azide-based routes : (±)-Methyl 3-azido-2-hydroxycyclohexanecarboxylate can be synthesized via azide introduction followed by stereochemical resolution using chiral catalysts or chromatography . Reduction of the azide group yields the hydroxyl derivative.

- Cyclization strategies : Acid-catalyzed cyclization (e.g., using BF₃·Et₂O) of pre-functionalized cyclohexene derivatives can generate bicyclic intermediates, which are hydrolyzed to yield the target compound .

- Safety note : Use fume hoods and personal protective equipment (PPE) due to hazards like skin/eye irritation (GHS07 classification) .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

Q. What safety protocols are essential for handling this compound?

- Hazard classification : Acute oral toxicity (Category 4), skin/eye irritation (Category 2) .

- Mitigation :

- Use PPE (gloves, goggles) and avoid inhalation/ingestion.

- Store in airtight containers away from oxidizers; dispose via certified waste management .

Advanced Research Questions

Q. How does stereochemistry influence reactivity and biological interactions?

- Stereochemical rigidity : The (1S,3S) configuration restricts conformational flexibility, enhancing binding specificity to enzymes (e.g., hydrolases) .

- Case study : Analogues with trans-hydroxy/ester groups show 3–5× higher inhibitory activity against bacterial esterases compared to cis-isomers .

- Methodological tip : Use molecular dynamics (MD) simulations to map steric and electronic interactions .

Q. What computational methods elucidate its interaction mechanisms?

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic attack sites .

- Molecular docking : Screen against enzyme databases (e.g., PDB) to identify binding partners. Example: Docking with α/β-hydrolase fold proteins reveals hydrogen bonding with catalytic serine residues .

- MD simulations : Track stability of ligand-enzyme complexes over 100-ns trajectories to validate binding modes .

Q. How can contradictions in experimental data across studies be resolved?

- Case example : Discrepancies in reaction yields may arise from varying stereochemical purity or solvent effects.

- Resolution strategies :

- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalysts).

- Cross-validate using orthogonal techniques (e.g., X-ray crystallography for absolute configuration) .

- Apply statistical tools (e.g., ANOVA) to identify outlier datasets .

Q. What are its potential applications in enzyme inhibition studies?

- Mechanistic studies : Acts as a transition-state analog for esterase inhibition due to its hydroxyl-ester motif .

- Biological assays :

- Measure IC₅₀ values via spectrophotometric assays (e.g., p-nitrophenyl acetate hydrolysis).

- Compare with derivatives (e.g., trifluoromethyl or azido analogues) to assess structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.